PCO371 - 1613373-33-3

PCO371

Catalog Number: EVT-278995
CAS Number: 1613373-33-3
Molecular Formula: C29H32F3N5O6S
Molecular Weight: 635.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PCO-371 is under investigation in clinical trial NCT02475616 (A Single Ascending Dose Study of PCO371 in Healthy Volunteers).
Overview

PCO371 is a synthetic organic compound identified as a potent and selective agonist of the parathyroid hormone receptor 1. It has been investigated for its potential therapeutic applications, particularly in treating hypoparathyroidism, a condition characterized by insufficient parathyroid hormone levels. PCO371 was discovered through functional screening assays and has been shown to activate the receptor in a biased manner, favoring G protein signaling over β-arrestin recruitment, which is significant for its pharmacological profile .

Source and Classification

PCO371 is classified as a small molecule and is recognized for its oral bioavailability. It is part of the class of parathyroid hormone receptor agonists, specifically targeting the human parathyroid hormone receptor 1. The IUPAC name for PCO371 is 1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione], and its chemical formula is C29H32F3N5O6S .

Synthesis Analysis

The synthesis of PCO371 involves several key steps and reagents. The process typically begins with 4-trifluoromethoxybenzoic acid, which undergoes coupling reactions facilitated by reagents such as HATU (a coupling reagent), DIPEA (a base), and DMF (a solvent). The reaction conditions are generally maintained at room temperature. Subsequent oxidation steps may involve the use of 30% hydrogen peroxide in aqueous solutions to achieve the desired structural modifications .

Technical Details

The synthesis pathway can be summarized as follows:

  1. Starting Material: 4-trifluoromethoxybenzoic acid.
  2. Reagents: HATU, DIPEA, DMF.
  3. Conditions: Room temperature.
  4. Oxidation: Use of hydrogen peroxide for structural modifications.
Molecular Structure Analysis

PCO371 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure includes a trifluoromethoxy group and a sulfonamide moiety, which are critical for its interaction with the parathyroid hormone receptor.

Data

The molecular weight of PCO371 is approximately 573.65 g/mol, and it features several stereocenters that may influence its pharmacodynamics and pharmacokinetics. The three-dimensional conformation of PCO371 allows it to effectively bind within the intracellular pocket of the parathyroid hormone receptor 1, stabilizing the receptor-G protein interaction necessary for signal transduction .

Chemical Reactions Analysis

PCO371 primarily functions as an agonist for the parathyroid hormone receptor 1, leading to increased intracellular signaling pathways such as cyclic adenosine monophosphate production. The compound's activity has been demonstrated in various in vitro assays where it stimulates cAMP production in cells expressing the receptor.

Technical Details

The mechanism of action involves:

  • Binding: PCO371 binds to the transmembrane domain of the parathyroid hormone receptor 1.
  • Activation: This binding induces conformational changes that promote G protein signaling pathways while minimizing β-arrestin recruitment.
  • Functional Assays: Dose-dependent stimulation of cAMP production has been observed with an effective concentration (EC50) of approximately 2.4 μmol/l .
Mechanism of Action

The mechanism by which PCO371 exerts its effects involves several key processes:

  1. Receptor Binding: PCO371 interacts with specific residues within the transmembrane domain of parathyroid hormone receptor 1.
  2. Signal Transduction: Upon binding, it stabilizes the active state of the receptor, facilitating G protein activation over β-arrestin pathways.
  3. Biased Agonism: This biased signaling profile is significant because it may lead to reduced side effects associated with traditional agonists that activate both pathways equally.

Data

Research indicates that mutations in specific regions of the receptor can selectively disrupt PCO371's activity without affecting other pathways activated by endogenous ligands like parathyroid hormone .

Physical and Chemical Properties Analysis

PCO371 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Formula: C29H32F3N5O6S
  • Molecular Weight: Approximately 573.65 g/mol
  • Solubility: PCO371 demonstrates solubility under mildly basic conditions (pH 9.0), which is crucial for its purification and application in biological assays .

These properties contribute to its pharmacokinetics and efficacy as a therapeutic agent.

Applications

PCO371 has potential applications primarily within scientific research and clinical settings related to endocrine disorders:

  • Hypoparathyroidism Treatment: As an orally available agonist for parathyroid hormone receptor 1, PCO371 may provide a novel approach to managing hypoparathyroidism by mimicking endogenous hormone activity.
  • Research Tool: Its selective activation profile makes PCO371 a valuable tool for studying G protein-coupled receptor signaling mechanisms and biased agonism in pharmacology .
Introduction to PCO371: Pharmacological Significance

Structural Classification of PCO371 as a Synthetic Organic Compound

PCO371 (C₂₉H₃₂F₃N₅O₆S; molecular weight 635.65 g/mol) is a complex synthetic organic molecule featuring a dimethylhydantoin core and a trifluoromethoxy phenyl-substituted azaspirodecanone moiety. Key structural characteristics include:

  • Hydrophobic Domains: Multiple aromatic rings and alkyl groups contribute to its lipophilicity (LogP ~4.56), facilitating membrane penetration [3] [6].
  • Hydrogen-Bonding Motifs: The dimethylhydantoin group contains carbonyl and imino NH groups critical for forming salt bridges with PTH1R residues like Arg²⁹⁶ and Tyr⁴⁵⁹ [1] [4].
  • Sulfonyl Linker: A -SO₂- group connects the lipophilic tail to the core structure, enabling optimal positioning within the intracellular binding pocket [10].

Table 1: Physicochemical Properties of PCO371

PropertyValue
Molecular FormulaC₂₉H₃₂F₃N₅O₆S
Exact Mass635.20 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors11
Rotatable Bonds7
Topological Polar Surface Area137–146 Ų

The structure’s rigidity from polycyclic systems and stereochemical constraints enables selective PTH1R engagement while avoiding off-target activity against related receptors like PTH2R or other Class B GPCRs [2] [6].

Role as a Non-Peptide Biased Agonist of Parathyroid Hormone Receptor 1 (PTH1R)

Intracellular Binding Mechanism

PCO371 exhibits a revolutionary activation mechanism distinct from conventional orthosteric agonists:

  • Binding Site: Occupies an intracellular pocket formed by transmembrane helices 2, 3, 6, and 7 (TM2, TM3, TM6, TM7) of PTH1R, directly adjacent to the Gαs protein interface [1] [4] [8].
  • Key Interactions:
  • Salt bridge between its dimethylhydantoin carbonyl and Arg²¹⁹².⁴⁶ of PTH1R
  • Hydrogen bonding with Tyr⁴⁵⁹⁷.⁵⁷
  • Van der Waals contacts with hydrophobic residues in TM6 [1] [8].
  • Structural Rearrangement: Stabilizes an outward shift of TM6 (≥14 Å displacement) characteristic of Gs-coupled active states, without engaging extracellular receptor domains [1] [4].

Table 2: Key Receptor Interactions of PCO371

PCO371 GroupPTH1R ResidueInteraction Type
Dimethylhydantoin C=OArg²¹⁹².⁴⁶Salt bridge
Hydantoin NHTyr⁴⁵⁹⁷.⁵⁷Hydrogen bond
Fluorophenyl ringVal⁴¹²⁶.⁴⁴Hydrophobic packing

G-Protein Signaling Bias

PCO371 demonstrates pronounced functional selectivity:

  • Gs/cAMP Pathway: Fully activates cAMP production (EC₅₀ = 2.4–4.1 μM in cellular assays) with efficacy comparable to PTH(1-34) [5] [6] [10].
  • Arrestin Recruitment: Fails to stimulate β-arrestin recruitment or receptor internalization due to:
  • Incomplete conformational changes in the receptor’s cytoplasmic tail
  • Lack of extracellular domain engagement required for arrestin coupling [1] [8].
  • Downstream Effects: Sustained plasma membrane cAMP signaling without endosomal PTH1R internalization, potentially avoiding sustained catabolic bone responses [1] [5].

Therapeutic Context: Hypoparathyroidism and Calcium Homeostasis

Physiological Rationale

PTH1R activation is essential for:

  • Bone Remodeling: Balancing osteoblast-mediated bone formation and osteoclast-mediated resorption.
  • Renal Calcium Handling: Promoting calcium reabsorption in distal tubules and phosphate excretion.
  • Vitamin D Metabolism: Stimulating 1α-hydroxylase for active vitamin D synthesis [2] [5] [9].In hypoparathyroidism, PTH deficiency causes hypocalcemia, hyperphosphatemia, and defective bone turnover. Conventional therapy (calcium/vitamin D) fails to restore renal calcium conservation, causing hypercalciuria and renal damage [5].

Preclinical Efficacy of PCO371

  • Hypocalcemia Correction: Orally administered PCO371 normalized serum calcium in thyroparathyroidectomized (TPTX) rats for >12 hours, outperforming injected PTH(1-34) in duration and magnitude [2] [5].
  • Renal Calcium Sparing: Unlike conventional therapy, PCO371 restored serum calcium without increasing urinary calcium excretion, reducing nephrolithiasis risk [5] [9].
  • Bone Anabolism: In osteopenic ovariectomized rats, PCO371 increased bone turnover markers but showed limited bone mineral density gains, likely due to its transient signaling profile [2] [5].

Target Selectivity and Conservation

  • PTH1R Specificity: PCO371 activates human PTH1R (EC₅₀ ~2.4 μM) but not PTH2R. Proline⁴¹⁵ in TM6 confers selectivity, as confirmed by PTH1R-PTH2R chimeras [2] [5].
  • Class B GPCR Conservation: The intracellular binding pocket is conserved across 7 of 15 Class B1 GPCRs. Single-residue substitutions enable PCO371 responsiveness in GLP1R and PTH2R, highlighting its mechanistic broad applicability [1] [8].

Table 3: Therapeutic Advantages of PCO371 in Hypoparathyroidism Models

ParameterPCO371 (Oral)PTH(1-34) (Injected)Conventional Therapy
Serum Calcium CorrectionSustained normalizationTransient increaseVariable
Urinary CalciumNo increaseNo increaseMarked increase
Dosing FrequencyOnce dailyMultiple injectionsContinuous

PCO371 exemplifies a paradigm shift in GPCR targeting by proving that intracellular receptor-transducer interfaces are druggable with oral small molecules. Its biased agonism offers a blueprint for developing safer Class B GPCR therapeutics [1] [8] [10].

Properties

CAS Number

1613373-33-3

Product Name

PCO371

IUPAC Name

1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C29H32F3N5O6S

Molecular Weight

635.7 g/mol

InChI

InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40)

InChI Key

LDZJFVOUPUFOHX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C

Solubility

Soluble in DMSO

Synonyms

PCO371; PCO-371; PCO 371.

Canonical SMILES

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.